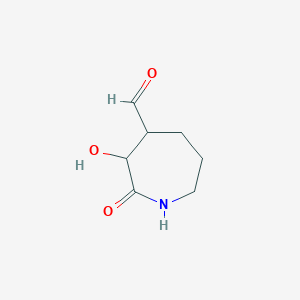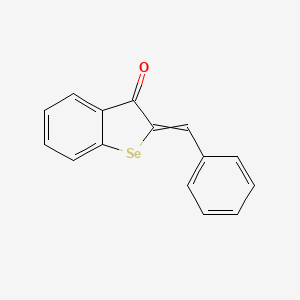
2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Furan Group: The furan ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a furan-containing reagent.
Nitration: The nitrophenyl group can be introduced through nitration of the phenyl ring using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino-substituted quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The furan and nitrophenyl groups may enhance binding affinity or specificity to certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Furan-2-yl)-3-phenylquinazolin-4(3H)-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(Thiophen-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and interactions.
2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one: The nitro group is positioned differently, potentially affecting its reactivity and biological effects.
Uniqueness
2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one is unique due to the specific combination of the furan and nitrophenyl groups attached to the quinazolinone core. This unique structure may confer distinct chemical properties and biological activities compared to other similar compounds.
Propriétés
Numéro CAS |
62820-60-4 |
|---|---|
Formule moléculaire |
C18H11N3O4 |
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
2-(furan-2-yl)-3-(2-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C18H11N3O4/c22-18-12-6-1-2-7-13(12)19-17(16-10-5-11-25-16)20(18)14-8-3-4-9-15(14)21(23)24/h1-11H |
Clé InChI |
LFXUNSZGDBYYRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=CC=C4[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


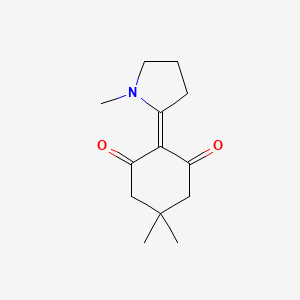

![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)
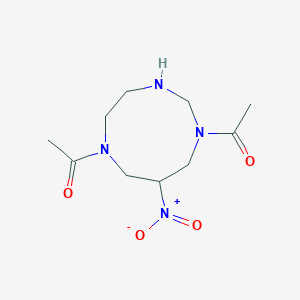
![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)

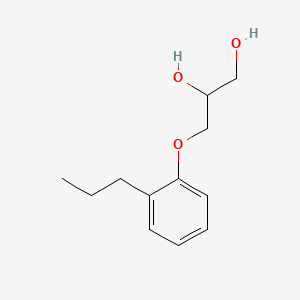
![2-Methyl-N-[(phenylsulfanyl)methyl]aniline](/img/structure/B14510500.png)
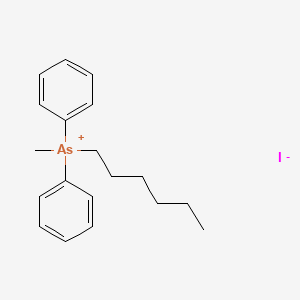
![2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide](/img/structure/B14510504.png)
